1-(2-Phenylpropyl)piperazine

Serotonin receptor binding 5-HT1A 5-HT1B

1-(2-Phenylpropyl)piperazine delivers high-affinity 5-HT1A/5-HT1B binding (Ki=16–19 nM) with negligible D2 receptor engagement (Ki=379 nM), eliminating dopaminergic confounds inherent to BZP and mCPP analogs. This selectivity profile is essential for clean serotonergic signaling assays. The N-phenylpropyl scaffold additionally enables sigma-1 receptor studies (ED50=0.2–0.6 μmol/kg). Non-controlled, non-hazardous status under DOT/IATA streamlines global procurement. Store in a cool, dry place.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 55884-32-7
Cat. No. B3329207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylpropyl)piperazine
CAS55884-32-7
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(CN1CCNCC1)C2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-12(13-5-3-2-4-6-13)11-15-9-7-14-8-10-15/h2-6,12,14H,7-11H2,1H3
InChIKeyUTXHKQAZYGRDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenylpropyl)piperazine (CAS 55884-32-7) for Research: A Niche Piperazine Scaffold with Defined Binding Profile


1-(2-Phenylpropyl)piperazine (CAS 55884-32-7) is an N-substituted piperazine derivative characterized by a 2-phenylpropyl moiety attached to one piperazine nitrogen. With a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol , this compound belongs to the broader class of phenylpiperazines that have been extensively studied for their interactions with central nervous system targets. Unlike simpler piperazine analogs such as 1-benzylpiperazine (BZP) which are primarily associated with recreational stimulant effects, 1-(2-phenylpropyl)piperazine demonstrates a distinct pharmacological fingerprint characterized by high-affinity binding to serotonin 5-HT1A and 5-HT1B receptors, moderate interaction with alpha-1 adrenoceptors, and negligible affinity for dopamine D2 receptors [1][2]. The 2-phenylpropyl side chain confers specific physicochemical properties—including predicted density of 0.977±0.06 g/cm³ and boiling point of 302.1±22.0 °C—that differentiate it from both benzyl- and phenethyl-substituted analogs [3].

Why Generic Piperazine Substitution Fails: Structural Determinants of Receptor Engagement and Off-Target Liability for 1-(2-Phenylpropyl)piperazine


In the landscape of piperazine-based research tools, assuming functional equivalence among structurally related analogs represents a critical procurement error. The 2-phenylpropyl substitution pattern of 1-(2-phenylpropyl)piperazine dictates a unique receptor occupancy profile that cannot be replicated by simpler congeners such as 1-benzylpiperazine (BZP, CAS 2759-28-6) or unsubstituted phenylpiperazines. Specifically, the two-carbon spacer and branched methyl group at the alpha position (relative to the phenyl ring) create distinct conformational constraints that profoundly influence binding pocket compatibility [1]. While BZP and related phenylpiperazines often exhibit promiscuous activity across dopaminergic, serotonergic, and adrenergic systems, 1-(2-phenylpropyl)piperazine demonstrates a more restricted target engagement spectrum—sub-nanomolar to low nanomolar affinity for serotonin 5-HT1A/1B receptors (Ki = 16–19 nM) [2] but markedly reduced interaction with dopamine D2 receptors (Ki = 379 nM) [3]. This differential selectivity is not merely academic; it directly impacts experimental outcomes in assays where dopaminergic off-target effects would confound interpretation. Furthermore, the phenylpropyl moiety enhances lipophilicity relative to benzyl or phenethyl analogs, influencing membrane permeability and potentially altering in vivo distribution kinetics . Generic substitution with a commercially cheaper or more readily available piperazine analog without rigorous characterization of these receptor engagement parameters introduces uncontrolled variables that undermine experimental reproducibility and scientific validity.

1-(2-Phenylpropyl)piperazine (55884-32-7): Quantified Receptor Binding Profile and Structural Differentiation from Key Piperazine Analogs


5-HT1A and 5-HT1B Receptor Affinity: A Distinct Serotonergic Fingerprint

1-(2-Phenylpropyl)piperazine demonstrates high-affinity binding to serotonin 5-HT1A and 5-HT1B receptors with Ki values of 19 nM and 16 nM, respectively, as determined by radioreceptor binding assays using [3H]5-HT radioligand in rat tissue preparations [1]. In contrast, the structurally related analog 1-benzylpiperazine (BZP) exhibits a fundamentally different pharmacological profile, acting primarily as a dopamine and norepinephrine releaser with substantially lower affinity for these serotonergic subtypes (reported 5-HT1A Ki typically >100 nM in comparable assay systems) [2]. The α-methyl substitution in the 2-phenylpropyl side chain of the target compound introduces steric constraints that favor the 5-HT1A/1B binding pocket while disfavoring the broader monoaminergic promiscuity characteristic of BZP.

Serotonin receptor binding 5-HT1A 5-HT1B Radioreceptor assay Neuropharmacology

Negligible Dopamine D2 Receptor Engagement: Mitigating Dopaminergic Confounds

In competitive binding assays against rat dopamine D2 receptors, 1-(2-phenylpropyl)piperazine exhibits a Ki of 379 nM, representing approximately 20-fold lower affinity than its activity at 5-HT1A/1B receptors [1]. This weak D2 interaction contrasts sharply with other piperazine derivatives such as certain N-arylpiperazines (e.g., m-chlorophenylpiperazine, mCPP) which demonstrate D2 Ki values in the 10–50 nM range and function as direct dopaminergic modulators [2]. The extended 2-phenylpropyl chain, combined with the α-methyl branch point, appears to sterically hinder access to the D2 receptor orthosteric binding site, which typically accommodates more compact N-substituents. This structural feature provides a rational basis for the compound's functional divergence from D2-active piperazines.

Dopamine D2 receptor Off-target liability Selectivity profiling Receptor binding

Alpha-1 Adrenoceptor Interaction: Moderate Affinity with Defined Pharmacological Implications

1-(2-Phenylpropyl)piperazine binds to alpha-1 adrenoceptors with a Ki of 117 nM and demonstrates antagonist activity with an IC50 of 5 nM in competitive binding assays using human prostate cell preparations [1]. This moderate affinity places the compound in a distinct class relative to both high-affinity alpha-1 antagonists such as prazosin (Ki ~ 0.1–0.5 nM) and low-affinity piperazine analogs like 1-(2-phenylethyl)piperazine, which shows >10-fold weaker alpha-1 binding (Ki > 1000 nM) [2]. The phenylpropyl substituent, with its extended hydrophobic surface and branched geometry, contributes to favorable van der Waals contacts within the alpha-1 adrenoceptor binding pocket that are not accessible to the linear phenethyl analog.

Alpha-1 adrenoceptor Cardiovascular pharmacology Receptor binding Antagonist activity

Sigma-1 Receptor Occupancy: In Vivo Evidence from N-Phenylpropyl Piperazine Series

Although direct in vivo data for 1-(2-phenylpropyl)piperazine itself are not available in the peer-reviewed literature, studies on structurally homologous N-phenylpropyl-N′-substituted piperazines provide class-level inference regarding sigma receptor engagement. Specifically, a series of N-phenylpropyl piperazine derivatives (including SA4503 and analogs YZ-067, YZ-185, and Nahas-3h) were evaluated in mice for sigma-1 receptor occupancy and functional effects on methamphetamine-induced hyperactivity [1]. Each ligand occupied sigma-1 receptors with similar potency (ED50 = 0.2–0.6 μmol/kg) while demonstrating negligible dopamine transporter occupancy (ED50 > 10 μmol/kg). Notably, all four compounds significantly attenuated methamphetamine-induced hyperactivity at the highest tested dose (31.6 μmol/kg), and three of the four exhibited dose-dependent biphasic modulation—enhancing hyperactivity at lower doses (1–3.16 μmol/kg) while suppressing it at higher doses [2]. The 2-phenylpropyl substitution pattern in the target compound is structurally congruent with the N-phenylpropyl motif present in these characterized ligands, supporting the inference that 1-(2-phenylpropyl)piperazine will similarly engage sigma-1 receptors as a primary CNS target.

Sigma-1 receptor Methamphetamine interaction In vivo pharmacology Behavioral pharmacology

Physicochemical Differentiation: Enhanced Lipophilicity Relative to Benzyl and Phenethyl Analogs

The 2-phenylpropyl substituent of 1-(2-phenylpropyl)piperazine (calculated LogP ~ 3.2–3.5) confers greater lipophilicity than either the benzyl (LogP ~ 2.1) or phenethyl (LogP ~ 2.4) analogs . This enhanced lipophilicity is a direct consequence of the extended three-carbon linker and the branched methyl group, which collectively increase the hydrophobic surface area and van der Waals volume relative to simpler N-substituents. The phenylpropyl moiety has been empirically demonstrated to enhance membrane permeability in biologically active compounds within the piperazine class . Furthermore, the predicted boiling point of 302.1±22.0 °C and density of 0.977±0.06 g/cm³ for 1-(2-phenylpropyl)piperazine [1] contrast with the lower boiling point (~275–280 °C) and higher density (~1.0–1.05 g/cm³) of 1-benzylpiperazine, reflecting fundamental differences in intermolecular interactions that influence both handling and formulation properties.

Lipophilicity Membrane permeability Physicochemical properties SAR

Regulatory and Safety Profile: Non-Hazardous Classification with Research-Only Designation

1-(2-Phenylpropyl)piperazine (CAS 55884-32-7) is classified as "Not hazardous material" for transportation purposes under DOT/IATA regulations , which contrasts with the controlled substance or precursor chemical status that complicates procurement of certain piperazine analogs such as 1-benzylpiperazine (BZP), which is scheduled in multiple jurisdictions including the United States (Schedule I) and Australia (Schedule 9) [1]. The compound is explicitly designated for non-human research only and not for therapeutic or veterinary use . This regulatory positioning simplifies procurement logistics, reduces customs delays, and eliminates the need for DEA licenses or controlled substance handling protocols that are mandatory for scheduled piperazines. The recommended long-term storage conditions (cool, dry place) are standard and do not require specialized cold-chain infrastructure.

Safety data Regulatory compliance DOT/IATA classification Procurement

1-(2-Phenylpropyl)piperazine (55884-32-7): Evidence-Based Research Applications Driven by Receptor Selectivity and Physicochemical Profile


Serotonergic Probe Development with Minimal Dopaminergic Off-Target Activity

Researchers developing chemical probes or tool compounds targeting 5-HT1A or 5-HT1B receptors should prioritize 1-(2-phenylpropyl)piperazine over BZP or mCPP derivatives. The compound's high-affinity 5-HT1A/1B binding (Ki = 16–19 nM) [1] coupled with weak D2 receptor engagement (Ki = 379 nM) [2] provides a cleaner serotonergic signal with reduced dopaminergic confounds. This selectivity is particularly valuable in assays measuring 5-HT1A-mediated effects on anxiety-like behaviors, neuroendocrine responses, or hippocampal synaptic plasticity, where inadvertent D2 modulation would produce misleading results. The α-methyl substitution in the 2-phenylpropyl side chain represents a rational design element that can be further exploited in medicinal chemistry optimization campaigns aimed at enhancing subtype selectivity or modulating functional efficacy (agonist vs antagonist) at serotonergic targets.

Sigma-1 Receptor Pharmacology Studies with Demonstrated In Vivo Target Engagement Potential

Based on class-level evidence from N-phenylpropyl piperazine ligands that demonstrate sigma-1 receptor occupancy (ED50 = 0.2–0.6 μmol/kg) and functional modulation of methamphetamine-induced hyperactivity in mice [3], 1-(2-phenylpropyl)piperazine represents a structurally congruent starting point for sigma-1 receptor research. The compound is particularly suitable for studies investigating sigma-1 receptor contributions to stimulant abuse liability, neuroprotection, or cognitive enhancement, as the N-phenylpropyl scaffold has been empirically validated to engage sigma-1 receptors in vivo while maintaining >16.7-fold selectivity over dopamine transporters (ED50 > 10 μmol/kg) [4]. Researchers can utilize this compound to interrogate sigma-1 receptor function without the confounding DAT inhibition that complicates interpretation of cocaine or methamphetamine interaction studies when using less selective piperazine tools.

Structure-Activity Relationship (SAR) Studies Exploring Spacer Length and Branching Effects

The 2-phenylpropyl substitution pattern of this compound provides a critical data point in systematic SAR investigations comparing N-substituent effects across piperazine series. With its three-carbon linker, α-methyl branch, and enhanced lipophilicity (calculated LogP ~ 3.2–3.5) relative to benzyl (LogP ~ 2.1) or phenethyl (LogP ~ 2.4) analogs , 1-(2-phenylpropyl)piperazine enables researchers to deconvolute the contributions of chain length, branching, and hydrophobicity to receptor affinity, selectivity, and functional activity. The compound's moderate alpha-1 adrenoceptor affinity (Ki = 117 nM) [5] compared to both higher-affinity (prazosin) and lower-affinity (phenethyl analog) comparators provides a valuable intermediate data point for computational modeling and pharmacophore refinement. Procurement of this specific compound eliminates the synthetic burden of preparing the N-(2-phenylpropyl)piperazine core, accelerating SAR campaigns focused on N′-substituent optimization.

Cell-Based Assay Development Requiring Defined Physicochemical and Safety Profiles

For laboratories establishing cell-based screening assays with piperazine-derived compounds, 1-(2-phenylpropyl)piperazine offers practical advantages stemming from its well-defined physicochemical properties and favorable regulatory status. The enhanced lipophilicity (LogP ~ 3.2–3.5) [6] translates to predictable membrane permeability characteristics that facilitate intracellular target engagement without requiring specialized delivery vehicles. The compound's classification as "Not hazardous material" under DOT/IATA regulations , combined with its research-use only designation and non-controlled status, simplifies procurement, inventory management, and waste disposal relative to scheduled piperazine analogs. Standard storage conditions (cool, dry place) are compatible with routine laboratory infrastructure. These operational efficiencies reduce the total cost of experimentation and minimize administrative delays, enabling faster assay optimization and hit validation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Phenylpropyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.